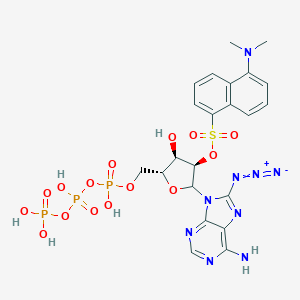![molecular formula C26H30N2O8 B058512 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione CAS No. 119623-92-6](/img/structure/B58512.png)
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione is a synthetic compound that belongs to the class of quinoline derivatives. It is commonly known as DMQX and has been extensively studied for its pharmacological properties. DMQX is a potent non-competitive antagonist of glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype.
Wirkmechanismus
DMQX binds to the AMPA receptor at a site distinct from the glutamate binding site. This binding results in a conformational change in the receptor, which prevents the opening of the ion channel and the influx of calcium ions. This inhibition of calcium influx leads to a reduction in synaptic transmission and ultimately to the blockade of neuronal excitation.
Biochemische Und Physiologische Effekte
The blockade of AMPA receptors by DMQX has been shown to have several biochemical and physiological effects. In animal models, DMQX has been shown to impair spatial learning and memory, reduce pain sensitivity, and decrease the seizure threshold. DMQX has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX is a potent and selective non-competitive antagonist of AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. However, DMQX has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMQX is also highly toxic, and its use requires careful handling and disposal.
Zukünftige Richtungen
DMQX has several potential future directions for research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. DMQX has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent. Another area of interest is the role of AMPA receptors in addiction. DMQX has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential as a treatment for addiction.
Synthesemethoden
The synthesis of DMQX involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with propionaldehyde in the presence of a base to give the intermediate 2,4-dimethoxyphenylpropan-2-ol. This intermediate is then reacted with propylmagnesium bromide to give the corresponding propyl alcohol. The final step involves the reaction of the propyl alcohol with 2,3,4,5-tetramethoxytoluene in the presence of acetic anhydride to yield DMQX.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its pharmacological properties. It is a potent non-competitive antagonist of glutamate receptors, specifically the AMPA subtype. Glutamate is the major excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. The blockade of AMPA receptors by DMQX has been shown to impair spatial learning and memory in rodents. DMQX has also been used to study the role of AMPA receptors in pain transmission, addiction, and epilepsy.
Eigenschaften
CAS-Nummer |
119623-92-6 |
|---|---|
Produktname |
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione |
Molekularformel |
C26H30N2O8 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate |
InChI |
InChI=1S/C26H30N2O8/c1-7-9-15-17(11-35-13(3)29)25(33-5)27-21-19(15)23(31)20-16(10-8-2)18(12-36-14(4)30)26(34-6)28-22(20)24(21)32/h7-12H2,1-6H3 |
InChI-Schlüssel |
CAKDQFSDHWBUBS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C |
Kanonische SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C |
Synonyme |
3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
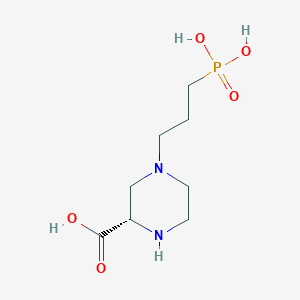
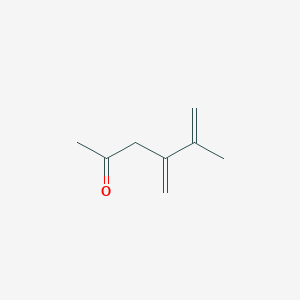
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
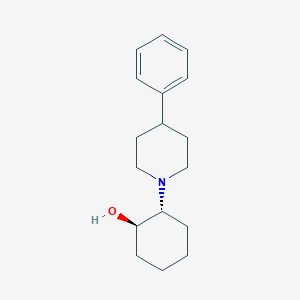
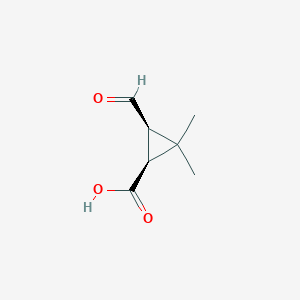

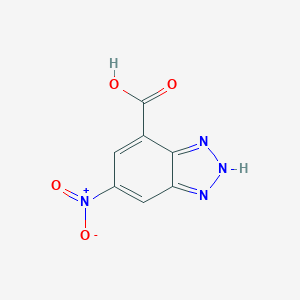
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
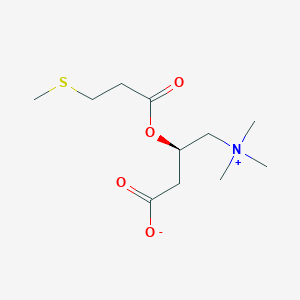
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
